

Physical and chemical properties of 3-(1h-Tetrazol-1-yl)aniline

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Compound of Interest

Compound Name: 3-(1h-Tetrazol-1-yl)aniline

Cat. No.: B180181

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An In-depth Technical Guide to **3-(1H-Tetrazol-1-yl)aniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **3-(1H-Tetrazol-1-yl)aniline** (CAS No: 14213-12-8). This compound is a versatile heterocyclic molecule featuring an aniline group substituted with a 1H-tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, making this compound a valuable building block in medicinal chemistry for enhancing drug-like properties such as metabolic stability and membrane permeability.^[1] This document details its known properties, provides standardized experimental protocols for its synthesis and characterization, and visualizes key scientific concepts and workflows.

Chemical and Physical Properties

3-(1H-Tetrazol-1-yl)aniline is a beige solid at room temperature.^[2] Its core structure consists of a phenylamine (aniline) core where the hydrogen at the 3-position is replaced by a nitrogen atom from a five-membered tetrazole ring.

Data Summary

The quantitative properties of **3-(1H-Tetrazol-1-yl)aniline** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	3-(1H-1,2,3,4-tetrazol-1-yl)aniline	[3]
CAS Number	14213-12-8	[3]
Molecular Formula	C ₇ H ₇ N ₅	[3]
Molecular Weight	161.16 g/mol	[3]
Monoisotopic Mass	161.07014524 Da	[3]
Appearance	Beige solid	[2]
Purity	≥95% - 97% (Commercially available)	[2]
Storage Conditions	Store at 0-8 °C	[2]
Computed XlogP	0.4	[3]

Spectral Information

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and a distinct singlet for the proton on the tetrazole ring. The aromatic signals will appear as complex multiplets in the range of δ 6.5-8.0 ppm. The tetrazole C-H proton typically appears as a singlet further downfield, often above δ 9.0 ppm.
- **Mass Spectrometry:** The monoisotopic mass is 161.070 Da.[3] Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion peak at m/z 162.077 [M+H]⁺ in positive ion mode.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands. Primary aromatic amines show two N-H stretching bands between 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1600 cm⁻¹. The C-N stretching of the aromatic amine will appear in the 1250-1335 cm⁻¹ region.[4] Vibrations corresponding to the tetrazole ring are expected in the 1000-1150 cm⁻¹ region.[5]

Experimental Protocols

The most common and efficient method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.^{[6][7]} The following protocol describes a general procedure for the synthesis of **3-(1H-tetrazol-1-yl)aniline** starting from 3-aminobenzonitrile.

Synthesis of 3-(1H-Tetrazol-1-yl)aniline

Reaction: [3+2] Cycloaddition of 3-aminobenzonitrile with sodium azide.

Materials:

- 3-Aminobenzonitrile (1.0 eq)
- Sodium Azide (NaN₃) (1.5 eq)
- Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) (as catalyst/acid source, 1.2 eq)
- N,N-Dimethylformamide (DMF) or Water (as solvent)
- Hydrochloric Acid (HCl), 2M solution
- Sodium Nitrite (NaNO₂), aqueous solution (for quenching residual azide)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminobenzonitrile, sodium azide, and the catalyst (e.g., NH₄Cl).
- Add the solvent (DMF) to the flask.

- Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.
- Carefully acidify the mixture with 2M HCl to a pH of ~2-3. This step protonates the tetrazole ring.
- Quenching: Cool the acidified mixture in an ice bath and slowly add an aqueous solution of sodium nitrite to decompose any unreacted azide. Stir for 1 hour, allowing the mixture to slowly warm to room temperature. (Caution: This step releases gas).
- Extract the product from the aqueous mixture with ethyl acetate (3x volumes).
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **3-(1H-tetrazol-1-yl)aniline**.

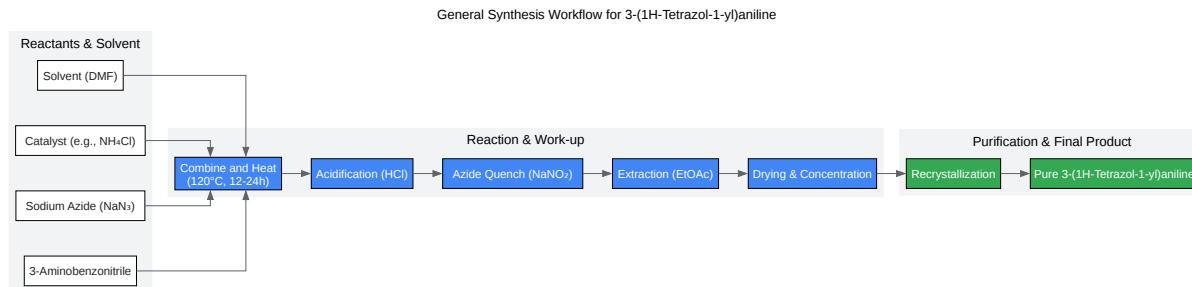
Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using the following standard analytical techniques:

- NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
- Mass Spectrometry: Prepare a dilute solution of the compound and analyze via ESI-MS to confirm the molecular weight.
- FT-IR Spectroscopy: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory to confirm the presence of key functional groups.

Mandatory Visualizations

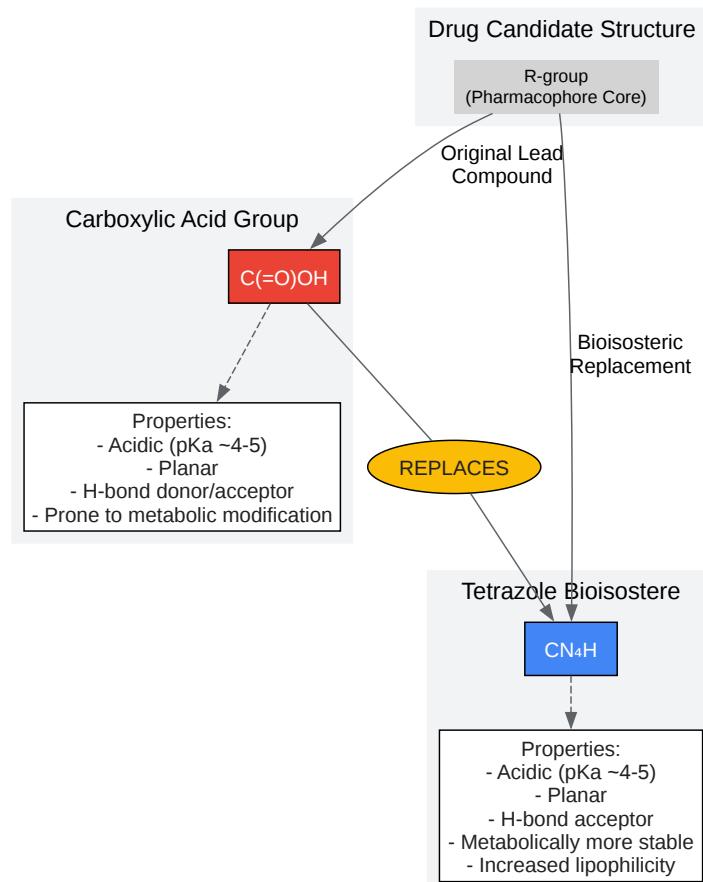
The following diagrams illustrate the synthesis workflow and a key conceptual relationship relevant to the application of this compound in drug discovery.



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Caption: A flowchart illustrating the key steps in the synthesis of **3-(1H-Tetrazol-1-yl)aniline**.

Bioisosterism in Drug Design: Tetrazole as a Carboxylic Acid Mimic

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Caption: A diagram showing the logical relationship of bioisosterism in medicinal chemistry.

Applications in Research and Drug Development

3-(1H-Tetrazol-1-yl)aniline is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.^[8] Its utility stems from the unique properties conferred by the tetrazole ring.

Carboxylic Acid Bioisostere

The primary application of the tetrazole group in medicinal chemistry is to act as a bioisostere—a chemical substitute—for a carboxylic acid group.^[9] The tetrazole ring has a similar pK_a value (around 4.5-5.0) and planar structure to a carboxylate anion, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets like enzymes and receptors.^{[9][10]}

Key advantages of this substitution include:

- Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.[\[2\]](#)
- Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[\[11\]](#)
- Receptor Binding: The nitrogen-rich tetrazole ring can participate in unique interactions with protein active sites.[\[12\]](#)

Synthetic Intermediate

Due to these favorable properties, **3-(1H-Tetrazol-1-yl)aniline** is used as a starting material or key intermediate in the development of novel drugs, particularly antihypertensive and anti-inflammatory agents.[\[8\]](#) The aniline functional group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds.

Safety and Handling

Based on aggregated GHS data, **3-(1H-Tetrazol-1-yl)aniline** is classified as an irritant.[\[3\]](#)

- Hazard Statements:
 - H315: Causes skin irritation.[\[3\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)
 - H335: May cause respiratory irritation.[\[3\]](#)
- Precautionary Measures: Standard laboratory safety precautions should be taken. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[\[3\]](#)

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